molecular formula C12H14O2 B8541726 Propyl 4-vinylbenzoate

Propyl 4-vinylbenzoate

Cat. No.: B8541726
M. Wt: 190.24 g/mol
InChI Key: NTZXNXPNHSIYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-vinylbenzoate is a chemical reagent designed for research and development applications, particularly in polymer science and materials chemistry. Its molecular structure incorporates both a vinyl group and a benzoate ester, making it a valuable monomer for constructing customized polymers and functional materials . Vinylbenzoate esters are known to participate in thermal and acid-catalyzed reactions, such as deesterification and rearrangement, which can be exploited in the design of advanced lithographic imaging and photoresist materials . Compounds within this family can be developed in a negative mode and are applicable for creating polymers with specific solubility properties or cross-linking capabilities . Furthermore, the para-substituted vinylbenzoate structure is a key feature in ligands used to synthesize metal-metal quadruply bonded complexes with interesting photophysical properties, highlighting its utility in inorganic and materials chemistry research . This product is provided strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets and handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

propyl 4-ethenylbenzoate

InChI

InChI=1S/C12H14O2/c1-3-9-14-12(13)11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3

InChI Key

NTZXNXPNHSIYCM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C=C

Origin of Product

United States

Synthetic Methodologies for Propyl 4 Vinylbenzoate Monomer

Esterification Routes to 4-Vinylbenzoic Acid Derivatives

The introduction of the propyl ester group to the 4-vinylbenzoic acid backbone is the key transformation in the synthesis of propyl 4-vinylbenzoate. This can be achieved through several esterification strategies.

Direct Esterification Approaches

Direct esterification, particularly the Fischer-Speier esterification, is a common method for synthesizing esters from a carboxylic acid and an alcohol. In the case of this compound, this involves the reaction of 4-vinylbenzoic acid with propanol (B110389) in the presence of an acid catalyst. usm.mymasterorganicchemistry.com This equilibrium-driven reaction typically requires the removal of water to shift the equilibrium towards the product side and achieve high yields. masterorganicchemistry.com

The reaction can be effectively carried out under sealed-vessel microwave conditions, which has been shown to improve reaction times and yields for the esterification of substituted benzoic acids. researchgate.netacademicpublishers.org The use of microwave irradiation can accelerate the reaction by rapidly heating the reactants. researchgate.net

ParameterConditionEffect on Yield
Catalyst Sulfuric Acid (H₂SO₄)Essential for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
Reactant Ratio Excess PropanolUsing propanol as a solvent or in large excess shifts the equilibrium towards the formation of the ester. masterorganicchemistry.com
Temperature 130°C (Microwave)Optimal temperature for achieving a high yield in a short reaction time. researchgate.net
Reaction Time 15 minutes (Microwave)Significantly reduced reaction time compared to conventional heating methods. researchgate.net

Transesterification Protocols for Ester Synthesis

Transesterification is another viable route for the synthesis of this compound. This method involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For the synthesis of this compound, this could involve the reaction of another alkyl 4-vinylbenzoate (e.g., methyl 4-vinylbenzoate) with propanol.

Enzymatic catalysis, particularly using lipases, offers a green and selective alternative for ester synthesis. researchgate.netnih.gov Lipases can catalyze transesterification reactions under mild conditions, often in solvent-free systems, which simplifies product purification and reduces environmental impact. nih.gov For the synthesis of propyl benzoate (B1203000), immobilized Candida cylindracea lipase (B570770) (CCL) has shown excellent activity. researchgate.netnih.gov This methodology can be adapted for the synthesis of this compound.

A study on the synthesis of propyl benzoate using immobilized lipase provides a model for the synthesis of this compound. researchgate.netnih.gov The kinetic parameters of this reaction indicated a ternary complex model where high concentrations of propanol can inhibit the lipase activity. researchgate.netnih.gov

ParameterOptimal ConditionOutcome
Enzyme Immobilized Candida cylindracea lipase (CCL)Showed excellent catalytic activity. researchgate.netnih.gov
Solvent Solvent-freeReduces environmental impact and simplifies purification. nih.gov
Recyclability Up to four cycles40% retention of activity was observed. researchgate.netnih.gov

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reuse. In the synthesis of vinyl esters, a carbon-supported palladium (Pd/C) catalyst has been effectively used for the transesterification of vinyl acetate (B1210297) with benzoic acid to produce vinyl benzoate. researchgate.net This approach can be applied to the synthesis of this compound, likely through the reaction of 4-vinylbenzoic acid with propyl vinyl ether or a similar vinyl-containing reagent.

The optimized conditions for the synthesis of vinyl benzoate using a heterogeneous catalyst are detailed in the table below. researchgate.net These conditions could serve as a starting point for the development of a similar process for this compound.

ParameterOptimal ConditionYield of Vinyl Benzoate
Catalyst 5 wt% Pd/C85.7%
Temperature 80°C85.7%
Reaction Time 10 hours85.7%
Catalyst Dosage 4.0 wt% of reactants85.7%
Molar Ratio (Benzoic Acid:Vinyl Acetate) 1:1185.7%

Precursor Chemistry and Synthetic Intermediate Pathways

An important synthetic intermediate pathway to this compound involves the conversion of 4-vinylbenzoic acid into a more reactive derivative, such as an acid chloride. prepchem.comresearchgate.net This method typically proceeds in two steps: the formation of 4-vinylbenzoyl chloride, followed by its reaction with propanol.

The synthesis of 4-vinylbenzoyl chloride can be achieved by reacting 4-vinylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.comresearchgate.net To prevent the polymerization of the vinyl group during this process, an inhibitor such as nitrobenzene (B124822) is often added. prepchem.com The resulting 4-vinylbenzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with alcohols.

The subsequent reaction of 4-vinylbenzoyl chloride with propanol, typically in the presence of a base to neutralize the hydrochloric acid byproduct, yields this compound. This two-step approach often results in high yields of the desired ester due to the high reactivity of the acid chloride intermediate.

Optimization of Reaction Conditions for Monomer Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, catalyst type and concentration, and the molar ratio of reactants.

For direct esterification reactions, the use of microwave irradiation can significantly reduce reaction times from hours to minutes and improve yields. researchgate.net The optimal temperature for the microwave-assisted esterification of a substituted benzoic acid was found to be 130°C, with a total irradiation time of 15 minutes. researchgate.net The choice of alcohol also plays a significant role, with primary alcohols generally giving higher yields than secondary or tertiary alcohols. researchgate.net

In enzyme-catalyzed transesterification, the amount of water in the reaction medium, or water activity, is a crucial parameter that affects the enzyme's catalytic activity. nih.gov The choice of solvent can also impact the reaction by affecting the solubility of the substrates and interacting with the enzyme. nih.gov

For heterogeneous catalysis, the catalyst loading and the molar ratio of the reactants are key factors to optimize. In the synthesis of vinyl benzoate, a catalyst dosage of 4.0 wt% and a benzoic acid to vinyl acetate molar ratio of 1:11 were found to be optimal. researchgate.net The reusability of the catalyst is also an important consideration for process efficiency and cost-effectiveness. The Pd/C catalyst used for vinyl benzoate synthesis could be recycled five times without a significant decrease in activity. researchgate.net

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research focused solely on the homopolymerization of This compound . The existing body of research extensively covers related vinylbenzoate derivatives, such as vinyl benzoate itself, 4-vinylbenzoic acid, and other esters like pentafluorophenyl 4-vinylbenzoate. However, dedicated studies detailing the conventional and controlled radical polymerization behavior of the specific propyl ester are not present in the searched sources.

Due to the strict constraint to generate content exclusively on "this compound" and adhere to the provided outline, it is not possible to construct the requested article without extrapolating from related compounds, which would violate the explicit instructions. The following sections of the requested outline could not be populated with information directly pertaining to this compound:

Homopolymerization of Propyl 4 Vinylbenzoate

Controlled/Living Radical Polymerization (CRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Controlled Molecular Weight and Polydispersity Control

Therefore, a scientifically accurate and appropriately cited article focusing exclusively on the homopolymerization of Propyl 4-vinylbenzoate cannot be generated at this time. Research on analogous monomers suggests that its polymerization would be feasible, but specific data on initiation systems, reaction parameters, and controlled polymerization techniques are not available.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled/living radical polymerization method that has been successfully employed for the polymerization of a wide array of monomers, including styrenes and (meth)acrylates. cmu.edu The mechanism of ATRP is founded on a reversible redox process catalyzed by a transition metal complex, which establishes an equilibrium between active propagating radicals and dormant species. acs.org This dynamic equilibrium minimizes the concentration of active radicals at any given time, thereby suppressing irreversible termination reactions and enabling the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.educmu.edu

In a typical ATRP system, the rate of polymerization is first order with respect to the concentrations of the monomer and the initiator. cmu.edu The catalytic system, often composed of a copper(I) halide and a nitrogen-based ligand such as 2,2'-bipyridine, is a critical component that dictates the position of the atom transfer equilibrium. cmu.eduacs.org The choice of ligand influences the solubility of the catalyst and the dynamics of the exchange between active and dormant species. cmu.edu The polymerization of vinyl benzoate (B1203000) monomers, such as this compound, can be effectively controlled using ATRP, leading to polymers with predictable molecular weights and narrow molecular weight distributions. The general tolerance of ATRP to various functional groups allows for the direct polymerization of monomers like this compound without the need for protecting group chemistry. cmu.edu

Table 1: Key Parameters in Atom Transfer Radical Polymerization

ParameterDescriptionRole in Polymerization
Monomer The repeating unit that forms the polymer chain (e.g., this compound).Determines the fundamental chemical and physical properties of the resulting polymer.
Initiator A molecule with a transferable halogen atom that initiates the polymer chain growth.The concentration ratio of monomer to initiator determines the target molecular weight.
Catalyst A transition metal complex (e.g., CuBr) that facilitates the reversible activation of dormant chains.Controls the equilibrium between active and dormant species, influencing the polymerization rate and control.
Ligand A molecule that coordinates with the metal catalyst (e.g., 2,2'-bipyridine).Solubilizes the catalyst and modulates its reactivity and the position of the ATRP equilibrium.
Temperature Reaction temperature.Affects the rates of activation, deactivation, and propagation, thereby influencing the overall polymerization rate and control.
Solvent The medium in which the polymerization is conducted.Can influence catalyst solubility, reaction kinetics, and the solubility of the resulting polymer.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the propagating polymer chain. wikipedia.org This reversible capping process forms a dormant alkoxyamine species, which can thermally re-initiate the polymerization, allowing for controlled chain growth. icp.ac.ru The "living" character of NMP enables the synthesis of polymers with well-defined architectures, low dispersity, and predictable molecular weights. wikipedia.orgslideshare.net

The core principle of NMP lies in the persistent radical effect, where the accumulation of the persistent nitroxide radical favors the reversible termination (trapping) of the transient propagating radicals over irreversible self-termination. wikipedia.orgnih.gov This leads to a low concentration of active chains, which is essential for controlled polymerization. wikipedia.org NMP can be initiated through either a bimolecular process, involving a conventional radical initiator and a separate nitroxide, or a unimolecular process using a pre-formed alkoxyamine initiator. The thermally labile C-O bond in the alkoxyamine at the chain end can cleave upon heating to regenerate the propagating radical and the nitroxide, allowing for further monomer addition. This technique is particularly effective for the polymerization of styrenic monomers, making it a suitable method for the controlled homopolymerization of this compound.

Photo-Controlled Radical Polymerization Methodologies

In recent years, the use of light as an external stimulus to control radical polymerization has gained significant traction. acs.orgchemrxiv.org Photo-controlled radical polymerization offers spatiotemporal control over the polymerization process, allowing for the fabrication of complex polymer architectures and materials with patterned functionalities. acs.org These methods can be broadly categorized into processes involving intramolecular photochemical reactions and those based on photoredox catalysis. acs.org

One prominent example is photoinduced ATRP, where light is used to regulate the oxidation state of the metal catalyst, thereby controlling the activation and deactivation of the polymer chains. nih.gov This approach allows for polymerization to be switched "on" and "off" by modulating the light source, providing excellent temporal control. Another strategy involves the use of photoiniferters (initiator-transfer agent-terminator), where a molecule undergoes reversible cleavage upon irradiation to generate radicals that can initiate polymerization. acs.org For instance, certain thiocarbonylthio compounds can act as photoiniferters, enabling controlled polymerization under UV irradiation. acs.org Photo-induced cobalt-mediated radical polymerization has also been demonstrated as an effective method for controlling the polymerization of vinyl esters. rsc.org These light-driven methodologies present promising avenues for the precision synthesis of poly(this compound) with advanced control over the polymer structure.

Polymerization Kinetics and Mechanistic Investigations

Understanding the kinetics and mechanism of polymerization is crucial for optimizing reaction conditions and achieving desired polymer properties. This section explores the kinetic aspects of the homopolymerization of this compound, including the determination of reaction rates and the application of kinetic models.

Determination of Reaction Rates and Rate Constants

In the context of controlled radical polymerization techniques like ATRP and NMP, the determination of rate constants for activation (k_act), deactivation (k_deact), and propagation (k_p) is essential for a comprehensive understanding of the polymerization kinetics. Techniques such as pulsed-laser polymerization combined with size-exclusion chromatography (PLP-SEC) can be used to directly measure the propagation rate constant. researchgate.net The rate of polymerization in ATRP, for example, is influenced by the equilibrium constant K_eq = k_act / k_deact, which is in turn dependent on the nature of the catalyst, ligand, initiator, and solvent. cmu.edu

Pseudo-First-Order Kinetic Modeling

In many controlled/living radical polymerizations, the concentration of active propagating species remains low and relatively constant throughout the reaction. Under these conditions, the polymerization kinetics can often be described by a pseudo-first-order model with respect to the monomer concentration. researchgate.net This is because the rate of polymerization is directly proportional to the concentration of the propagating radicals, which is maintained at a steady state.

A pseudo-first-order kinetic plot is typically constructed by plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) against time. A linear relationship in this plot indicates that the polymerization follows pseudo-first-order kinetics and that the concentration of active species is constant. The slope of this line is equal to the apparent propagation rate constant (k_p,app), which is the product of the true propagation rate constant (k_p) and the concentration of the active propagating species ([P•]). This type of analysis is a hallmark of a well-controlled polymerization process and is frequently used to demonstrate the "living" nature of techniques like ATRP and NMP when applied to monomers such as this compound.

Copolymerization of Propyl 4 Vinylbenzoate

Monomer Sequence Distribution Analysis in Copolymer Chains:An analysis of the monomer sequence distribution, which is crucial for understanding copolymer properties, is contingent on the availability of reactivity ratios and detailed copolymer characterization, which are not available for copolymers of Propyl 4-vinylbenzoate.

Without dedicated research focusing on this compound, any attempt to create the requested article would rely on speculation and extrapolation from related but distinct chemical systems, thereby failing to meet the required standards of scientific accuracy and specificity. Further experimental research is needed to elucidate the copolymerization behavior of this compound and provide the data necessary for a comprehensive analysis as outlined.

Structural Characterization of Poly Propyl 4 Vinylbenzoate and Its Copolymers

Analysis of Molecular Weight and Molecular Weight Distribution

The average size of the polymer chains (molecular weight) and the breadth of the distribution of chain sizes (polydispersity) are fundamental characteristics that significantly influence the physical and mechanical properties of the material.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used technique for determining the molecular weight and molecular weight distribution (MWD) of polymers. polymersource.capolylc.com This method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate more deeply into the porous packing material of the column. polylc.com

The analysis provides several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn (Mw/Mn). A PDI value of 1.0 indicates a monodisperse sample where all polymer chains have the same length, while higher values signify a broader distribution of chain lengths.

In the characterization of polymers structurally similar to poly(propyl 4-vinylbenzoate), such as poly(t-butyl vinylbenzoate), SEC is a standard method. For instance, analysis of a poly(t-butyl vinylbenzoate) precursor revealed an Mn of 3,500 g/mol and a PDI of 1.3. polymersource.ca Similarly, copolymers containing vinyl benzoate (B1203000) derivatives are routinely characterized by SEC to confirm their molecular weight and distribution. researchgate.netcore.ac.uk For copolymers of N-vinyl carbazole and vinyl p-tert-butyl-benzoate, SEC coupled with multi-angle light scattering (MALS) provides absolute molecular weight determination without the need for column calibration with polymer standards. researchgate.net

Table 1: Example GPC/SEC Data for a Vinyl Benzoate-type Polymer

Parameter Value Description
Mn ( g/mol ) 3,500 Number-Average Molecular Weight
Mw ( g/mol ) 4,500 Weight-Average Molecular Weight
PDI (Mw/Mn) 1.3 Polydispersity Index

Data modeled after characterization of poly(t-butyl vinylbenzoate), a structural analog. polymersource.ca

Spectroscopic Elucidation of Polymer Microstructure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and versatile technique for determining the detailed microstructure of polymers. iupac.org By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can provide information on the polymer's composition, monomer sequence distribution, and stereoregularity (tacticity).

Proton (¹H) NMR spectroscopy is a fundamental tool for polymer characterization. For poly(this compound), the ¹H NMR spectrum exhibits distinct signals corresponding to the protons of the polymer backbone and the propyl benzoate side chains.

The chemical shifts of the propyl group protons can be predicted based on the spectrum of the propyl benzoate molecule, which shows signals for the aromatic protons (around 7.4-8.0 ppm), the methylene protons adjacent to the oxygen (O-CH₂) at approximately 4.28 ppm, the central methylene protons (CH₂) at about 1.78 ppm, and the terminal methyl protons (CH₃) at 1.03 ppm. azom.com In the polymer, these side-chain signals will be present, though they may be broadened.

The polymer backbone protons (methine and methylene groups) typically appear as broad multiplets in the aliphatic region (around 1.2–2.5 ppm). core.ac.uk The relative integrals of the signals from the side chain and the backbone can be used to confirm the structure of the homopolymer.

For copolymers of this compound with another monomer, ¹H NMR is crucial for determining the copolymer composition. By comparing the integrated intensities of signals unique to each monomer unit, the molar ratio of the monomers incorporated into the polymer chain can be accurately calculated. researchgate.netlabrulez.com

Furthermore, the stereoregularity (tacticity) of the polymer chain, which describes the relative stereochemistry of adjacent chiral centers along the backbone, can influence the chemical shifts of the backbone protons. While often complex and overlapping, analysis of the methine proton signals can sometimes provide information on the relative abundance of isotactic (meso), syndiotactic (racemo), and atactic (heterotactic) sequences. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for Poly(this compound)

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (ortho to C=O) ~7.8 - 8.0 Broad
Aromatic (meta to C=O) ~7.2 - 7.5 Broad
Propyl (O-CH₂) ~4.2 - 4.4 Broad
Backbone (CH) ~1.8 - 2.5 Broad Multiplet
Propyl (CH₂) ~1.7 - 1.9 Broad Multiplet
Backbone (CH₂) ~1.2 - 1.8 Broad Multiplet
Propyl (CH₃) ~0.9 - 1.1 Broad

Predicted shifts are based on data for propyl benzoate and general values for vinyl polymer backbones. core.ac.ukazom.com

Carbon-13 (¹³C) NMR spectroscopy provides complementary and often more detailed information about the polymer microstructure compared to ¹H NMR. nih.gov The greater range of chemical shifts in ¹³C NMR often allows for better resolution of signals corresponding to carbons in slightly different chemical environments.

For poly(this compound), the side chain carbons can be readily assigned based on the spectrum of propyl benzoate. This includes the carbonyl carbon (~166 ppm), aromatic carbons (~128-133 ppm), the O-CH₂ carbon (~66 ppm), the central CH₂ carbon (~22 ppm), and the terminal CH₃ carbon (~10 ppm). azom.com

The main chain carbons are particularly sensitive to the polymer's stereoregularity. The backbone methine (CH) and methylene (CH₂) carbons can show distinct resonances corresponding to different stereochemical arrangements (triads, pentads, etc.). nih.gov For example, the chemical shift of the backbone methylene carbon can differ depending on whether the adjacent monomer units have the same (meso) or opposite (racemo) stereochemistry. This sensitivity allows for a quantitative assessment of the polymer's tacticity. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Poly(this compound)

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~165 - 167
Aromatic (quaternary) ~130 - 132
Aromatic (CH) ~128 - 133
Propyl (O-CH₂) ~66 - 68
Backbone (CH) ~40 - 46
Backbone (CH₂) ~30 - 38
Propyl (CH₂) ~21 - 23
Propyl (CH₃) ~10 - 12

Predicted shifts are based on data for propyl benzoate and general values for vinyl polymers. azom.com

For complex polymer systems, such as copolymers with significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. iupac.org These methods provide correlations between different nuclei, allowing for unambiguous signal assignments and detailed microstructural analysis.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. It is extremely useful for assigning the ¹H and ¹³C signals of the backbone and side chain, confirming the connectivity within monomer units. iupac.org

Total Correlation Spectroscopy (TOCSY): A homonuclear technique that reveals correlations between all protons within a spin system (e.g., all the protons on a propyl side chain). This helps to identify all the signals belonging to a specific structural fragment. iupac.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It can provide information on the polymer's conformation and the spatial arrangement of different monomer units in a copolymer.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for establishing connectivity across quaternary carbons (like the carbonyl and aromatic quaternary carbons) and for linking different monomer units together in a copolymer, thereby helping to elucidate monomer sequence. iupac.org

By using a combination of these 2D NMR experiments, a comprehensive and unambiguous assignment of all ¹H and ¹³C resonances can be achieved, leading to a detailed understanding of the microstructure of poly(this compound) and its copolymers.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic functional groups present in a polymer. For poly(this compound), the FTIR spectrum reveals distinct peaks that confirm its chemical structure. The most prominent absorption bands are associated with the ester group and the aromatic ring.

The spectrum of a related polymer, poly(vinyl benzoate), shows characteristic peaks that are also expected in poly(this compound), with variations due to the propyl group. spectrabase.com The key vibrational modes include the strong carbonyl (C=O) stretching of the ester group, typically observed in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage appear in the 1100-1300 cm⁻¹ region. Additionally, peaks corresponding to the aromatic ring, such as C=C stretching and C-H bending, are also present. For copolymers, FTIR can be used to determine the relative composition of the different monomer units by analyzing the characteristic absorbance bands of each component. sciepub.com

Table 1: Characteristic FTIR Absorption Bands for Poly(alkyl 4-vinylbenzoates)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3000-2850C-H StretchAlkyl (Propyl) and Vinyl Backbone
~1730C=O StretchEster Carbonyl
~1600, ~1500C=C StretchAromatic Ring
~1270, ~1100C-O StretchEster
~850C-H Bendp-substituted Aromatic Ring

Note: The exact positions of the peaks can vary slightly depending on the specific copolymer composition and sample preparation.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy provide insights into the electronic transitions within the polymer. The benzoyl chromophore in poly(this compound) is responsible for its characteristic absorption in the UV region. Studies on similar aromatic polymers and benzoate derivatives show that π → π* electronic transitions are predominant. nih.gov

The absorption spectrum typically displays a strong band corresponding to the π → π* transition of the benzene ring conjugated with the carbonyl group. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and the polymer's conformation. nih.gov Fluorescence emission spectra, obtained by exciting the polymer at its absorption maximum, can reveal information about the excited state and deactivation pathways. The emission properties are sensitive to the local environment of the chromophores and can be affected by quenching processes or the formation of excimers, where an excited-state chromophore interacts with a ground-state one.

Advanced Polymer Characterization Techniques

Mass Spectrometry for End-Group and Oligomer Analysis (e.g., MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an invaluable tool for the detailed characterization of polymers. sigmaaldrich.com It allows for the precise determination of molecular weight, molecular weight distribution, and the identification of end-groups and oligomeric species. nih.govkoreascience.kr In the analysis of poly(this compound), MALDI-TOF MS can resolve individual polymer chains, providing a distribution of masses where each peak corresponds to a specific number of monomer units.

The mass of each oligomer peak can be calculated using the following formula: Mass = (Mass of Initiator Fragment) + (n × Mass of Monomer) + (Mass of Terminating End-Group) + (Mass of Cationizing Agent)

By analyzing the mass difference between adjacent peaks, the mass of the repeating monomer unit (this compound) can be confirmed. Furthermore, the absolute mass of the peaks allows for the identification of the end-groups, which are determined by the initiator and termination mechanisms of the polymerization process. nih.govfrontiersin.org This technique is crucial for verifying the success of controlled polymerization reactions and for understanding the intricate details of the polymer structure. sigmaaldrich.com

Time-Resolved Spectroscopy (fs- and ns-transient absorption, fs-time-resolved IR) for Excited State Dynamics

Time-resolved spectroscopic techniques, such as femtosecond (fs) and nanosecond (ns) transient absorption, are employed to investigate the dynamics of the polymer's excited states. escholarship.org These methods provide a direct view of the processes that occur immediately after the polymer absorbs light, such as internal conversion, intersystem crossing, and energy transfer. aps.orgcanada.ca

Upon photoexcitation of the benzoyl chromophores in poly(this compound), a transient absorption spectrum can be recorded. This spectrum reveals new absorption features corresponding to the excited state. researchgate.net By monitoring the decay of these transient signals over time, the lifetimes of the excited states can be determined. researchgate.netrsc.org For example, a transient absorption feature at a specific wavelength might be assigned to the singlet excited state, and its decay kinetics would provide the rate of its deactivation. This information is critical for applications in photochemistry and optoelectronics, where the behavior of the excited state governs the material's performance.

Stereochemical Configuration and Tacticity Assessment

The stereochemistry, or tacticity, of the polymer chain significantly influences the material's physical properties, such as its crystallinity, solubility, and mechanical strength. Tacticity describes the stereochemical arrangement of the pendant groups (the propyl benzoate groups) along the polymer backbone. The main configurations are:

Isotactic: All pendant groups are on the same side of the polymer chain.

Syndiotactic: Pendant groups alternate regularly on opposite sides of the chain.

Atactic: Pendant groups are arranged randomly.

Factors Governing Stereocontrol in Radical Polymerization

The tacticity of poly(this compound) synthesized via radical polymerization is governed by several factors that influence the stereochemistry of monomer addition to the growing polymer chain. researchgate.net

Temperature: Lower polymerization temperatures generally favor a more ordered, syndiotactic arrangement. The increased thermal energy at higher temperatures leads to a more random, atactic structure.

Solvent: The choice of solvent can have a remarkable effect on stereoregularity. Solvents that can form hydrogen bonds or coordinate with the monomer or the growing chain end can influence the direction of the incoming monomer unit, thereby controlling the tacticity. For instance, fluoroalcohols have been shown to affect the stereoregularity in the radical polymerization of similar vinyl esters. researchgate.net

Nature of the Initiator and Monomer: The steric bulk of both the initiator and the monomer's ester group can create steric hindrance that favors a particular mode of addition. A bulky ester group may favor a specific stereochemical arrangement to minimize steric repulsion.

Lewis Acids: The presence of Lewis acids as catalysts can also control the stereochemistry. Lewis acids can coordinate with the carbonyl group of the monomer and the growing chain end, forming a complex that directs the incoming monomer to add with a specific orientation, often leading to higher isotacticity or syndiotacticity. researchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Monomer and Polymer Systems

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study monomers and polymers, providing detailed information about their reactivity and properties.

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding how a molecule will interact with other chemical species.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.orgreddit.com

For a molecule structurally similar to Propyl 4-vinylbenzoate, propyl-para-hydroxybenzoate, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed. researchgate.net These calculations provide valuable insights into the likely electronic properties of this compound. The calculated HOMO energy for propyl-para-hydroxybenzoate is -6.74 eV, and the LUMO energy is -1.29 eV, resulting in a HOMO-LUMO gap of 5.45 eV. researchgate.net This relatively large energy gap suggests good stability for the monomer. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Properties for Propyl-para-hydroxybenzoate (as a model for this compound)

Parameter Value
EHOMO -6.74 eV
ELUMO -1.29 eV
Energy Gap (ΔE) 5.45 eV
Ionization Potential (I) 6.74 eV
Electron Affinity (A) 1.29 eV
Electronegativity (χ) 4.015 eV
Chemical Hardness (η) 2.725 eV
Chemical Softness (S) 0.183 eV
Electrophilicity Index (ω) 2.95 eV

Data sourced from a DFT study on propyl-para-hydroxybenzoate. researchgate.net

Charge Distributions: Mulliken population analysis is a method for estimating partial atomic charges from computational chemistry calculations. uni-muenchen.dewikipedia.org These charges indicate the electron distribution within the molecule and can help identify electrophilic and nucleophilic centers. In propyl-para-hydroxybenzoate, the Mulliken atomic charge analysis indicates that the oxygen atoms of the ester group carry a negative charge, making them potential sites for nucleophilic attack. researchgate.net Conversely, the carbonyl carbon and the carbon atoms in the vinyl group are likely to have a partial positive charge, marking them as electrophilic centers. This charge distribution is crucial for understanding the polymerization behavior and the reactivity of the monomer with initiators and other reagents.

Computational studies can be employed to predict the most likely pathways for polymerization and to calculate the energetics of these processes. For vinyl monomers like this compound, radical polymerization is a common method. mdpi.com DFT calculations can be used to model the key steps in radical polymerization: initiation, propagation, and termination.

By calculating the activation energies for different potential reaction pathways, the most favorable mechanism can be determined. For instance, the addition of a radical initiator to the vinyl group of the monomer is the crucial initiation step. DFT can model the transition state of this reaction and calculate its energy, providing insight into the reaction rate. Similarly, the energetics of the propagation step, where the growing polymer radical adds to another monomer molecule, can be calculated to understand the thermodynamics and kinetics of chain growth. These calculations can help in optimizing reaction conditions to favor the desired polymerization outcome.

DFT calculations can provide detailed insights into the reactivity of both the this compound monomer and the corresponding propagating radical. The spin density distribution in the propagating radical, for example, can be calculated to determine the location of the unpaired electron. This is typically localized on the carbon atom of the growing chain, which then attacks the vinyl group of a new monomer molecule.

The reactivity of the monomer itself can be assessed by examining its electrostatic potential map, which shows regions of positive and negative electrostatic potential on the molecule's surface. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. For this compound, the vinyl group is expected to be an electron-rich region, making it susceptible to attack by electrophilic radicals, which drives the polymerization process.

Molecular Modeling and Simulations for Polymer Conformation

Understanding the three-dimensional structure, or conformation, of a polymer is essential for predicting its physical and mechanical properties. Molecular modeling and simulations are powerful techniques for investigating the conformational landscape of polymers like poly(this compound).

Molecular dynamics (MD) simulations, in particular, can be used to model the behavior of a polymer chain over time. researchgate.netresearchgate.net By simulating the movements and interactions of the atoms in the polymer, researchers can gain insights into the preferred conformations of the polymer chain in different environments (e.g., in solution or in the solid state).

Post Polymerization Modification and Chemical Functionalization

Chemical Transformations of Ester Moieties within the Polymer Backbone

The propyl ester groups along the backbone of poly(propyl 4-vinylbenzoate) are key reactive sites for chemical modification. These groups can undergo transformations such as hydrolysis and aminolysis, converting the polymer into new materials with distinct properties.

The ester groups of poly(this compound) can be hydrolyzed to yield poly(4-vinylbenzoic acid) (P4VBA). This reaction is typically carried out under acidic or basic conditions and results in the conversion of the hydrophobic ester side chains to hydrophilic carboxylic acid groups. This transformation significantly alters the solubility and functionality of the polymer.

The general scheme for this hydrolysis involves the cleavage of the ester bond, releasing propanol (B110389) and forming a carboxylate salt (under basic conditions) which is subsequently protonated to yield the carboxylic acid. The resulting poly(4-vinylbenzoic acid) is a polycarboxylate binder that is soluble in organic solvents like 1-methyl-2-pyrrolidinone (NMP). osti.gov P4VBA has been investigated as a binder for silicon anodes in lithium-ion batteries, where its chemical structure offers improved cycling performance compared to analogous binders like poly(acrylic acid). osti.gov The synthesis of P4VBA is often achieved through the polymerization of a protected monomer, such as t-butyl vinylbenzoate, followed by the deprotection (hydrolysis) of the ester group to reveal the carboxylic acid functionality. polymersource.ca

Aminolysis is a chemical reaction in which an ester is cleaved by an amine to form an amide and an alcohol. mdpi.com In the context of poly(this compound), this reaction provides a direct pathway to introduce new functional groups by attaching amine-containing molecules to the polymer backbone. The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon. While propyl esters are less reactive than "activated" esters like N-hydroxysuccinimide or pentafluorophenyl esters, aminolysis can still be achieved, often by using more reactive amines or harsher reaction conditions. researchgate.netelsevierpure.com This method is exceptionally versatile due to the vast commercial availability of primary and secondary amines bearing a wide range of functional moieties. researchgate.net

The kinetics of aminolysis reactions are crucial for controlling the degree of functionalization and understanding the reaction mechanism, particularly in sterically hindered environments like polymer brushes. Kinetic studies on analogous, more reactive poly(4-vinylbenzoate) systems, such as poly(N-hydroxysuccinimide-4-vinyl benzoate) (poly(NHS4VB)), provide valuable insights. epa.govacs.orgresearchgate.net

In these studies, polymer brushes are grafted onto a surface, and the rate of aminolysis with various amines is monitored, often using UV-vis spectroscopy to track the incorporation of a chromophore-labeled amine. acs.org The reaction kinetics are typically modeled using a pseudo-first-order model to calculate the rate constant (k'). epa.govresearchgate.net

For example, the aminolysis kinetics of poly(NHS4VB) brushes were compared with those of poly(pentafluorophenyl acrylate) (poly(PFPA)) brushes using different amines. acs.orgresearchgate.net The results showed that the structure of the amine and the type of active ester significantly influence the reaction rate. Poly(NHS4VB) was found to be reactive only with alkyl amines, not aromatic amines, under the studied conditions. acs.org

Table 1: Pseudo-First-Order Rate Constants (k') for Aminolysis of Different Active Ester Polymer Brushes

Polymer BrushAmineRate Constant (k') (s⁻¹)Source
Poly(PFPA)1-Aminomethylpyrene (AMP)2.46 x 10⁻¹ epa.govacs.orgresearchgate.net
Poly(PFPA)1-Aminopyrene (AP)5.11 x 10⁻³ epa.govacs.orgresearchgate.net
Poly(PFPA)Ru(bpy)₂(phen-5-NH₂)(PF₆)₂ (Ru²⁺A)2.59 x 10⁻³ epa.govacs.orgresearchgate.net
Poly(NHS4VB)1-Aminomethylpyrene (AMP)3.49 x 10⁻³ epa.govacs.orgresearchgate.net
Poly(NHS4VB)1-Aminopyrene (AP)No Reaction Observed acs.org
Poly(NHS4VB)Ru(bpy)₂(phen-5-NH₂)(PF₆)₂ (Ru²⁺A)No Reaction Observed acs.org

Data adapted from studies on active ester polymer brushes to illustrate kinetic principles.

These kinetic studies demonstrate that reaction rates can be finely tuned, which is a prerequisite for achieving selective functionalization. acs.org Although the propyl ester of poly(this compound) is less reactive, similar kinetic principles would apply, albeit with significantly slower reaction rates.

Creating multi-functional polymers, where different functionalities are present within the same macromolecule, requires selective chemical modification strategies. mdpi.comnih.gov One approach is to leverage the different reactivities of various ester groups within a single polymer chain. For instance, a copolymer containing both a highly reactive pentafluorophenyl 4-vinylbenzoate (PFP4VB) unit and a less reactive this compound unit could be selectively functionalized. researchgate.net A mild aminolysis reaction with a less reactive amine could modify only the PFP ester, leaving the propyl ester intact for a subsequent, different modification reaction under more forcing conditions.

Aminolysis Reactions for Novel Functionalization

Polymer Analogous Reactions and Grafting Approaches

Polymer analogous reactions are modifications of a polymer where the degree of polymerization is not significantly altered. wiley-vch.de The hydrolysis and aminolysis reactions discussed above are examples of such transformations. These reactions are foundational to more complex architectural modifications, such as polymer grafting.

Graft polymers are branched copolymers where the side chains are structurally distinct from the main polymer backbone. wikipedia.org Two primary methods for synthesizing graft copolymers are the "grafting-to" and "grafting-from" techniques. frontiersin.orgnih.gov

The "grafting-to" method involves attaching pre-synthesized polymer chains (with reactive end-groups) onto a polymer backbone that has complementary reactive sites. nih.govmdpi.com For poly(this compound), this could be achieved by first partially hydrolyzing the polymer to introduce carboxylic acid groups. These groups could then be used in a coupling reaction (e.g., esterification or amidation) with end-functionalized polymer chains to form the graft copolymer. A significant challenge with this method is the potential for steric hindrance to limit the grafting density as more chains are attached. nih.gov

The "grafting-from" method involves growing polymer chains directly from initiating sites that have been incorporated into the main polymer backbone. wikipedia.orgmdpi.com To apply this technique to poly(this compound), the backbone would first need to be functionalized to create these initiation sites. For example, partial aminolysis with an amine that also contains a hydroxyl group could be performed. This hydroxyl group could then be converted into an initiator for techniques like Atom Transfer Radical Polymerization (ATRP). mdpi.com Monomers are then polymerized from these sites, growing as branches from the main chain. This method can achieve higher grafting densities compared to the "grafting-to" approach. wikipedia.org

Both techniques allow for the combination of chemically distinct polymers, such as joining a hydrophobic backbone with hydrophilic side chains, to create amphiphilic graft copolymers with unique solution or solid-state properties. nih.gov

Surface-Initiated Polymerization for Functional Interfaces

Surface-initiated polymerization (SIP) is a robust method for covalently grafting polymer chains from a substrate, creating a dense layer of polymers known as a polymer brush. This technique is instrumental in modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion. The "grafting from" approach allows for the formation of much denser and more uniform polymer layers compared to the "grafting to" method, where pre-formed polymer chains are attached to the surface.

Various controlled radical polymerization (CRP) techniques have been adapted for surface-initiated polymerization, including surface-initiated atom transfer radical polymerization (SI-ATRP), surface reversible addition–fragmentation chain transfer polymerization (S-RAFT), and surface-initiated nitroxide-mediated polymerization (SI-NMP). acs.org These methods enable precise control over the molecular weight, composition, and architecture of the grafted polymer brushes.

The general procedure for creating a polymer brush via SIP involves two main steps:

Immobilization of an initiator: A molecule capable of initiating polymerization is covalently attached to the substrate surface. For SI-ATRP, this is typically an alkyl halide, while for S-RAFT, a chain transfer agent is immobilized.

Polymerization: The initiator-functionalized surface is exposed to a solution of the desired monomer and a catalyst or radical source at a specific temperature, leading to the growth of polymer chains from the surface.

While there is no specific literature on the surface-initiated polymerization of this compound, the principles of SIP can be applied to this monomer, provided suitable polymerization conditions are established. For instance, a surface could be functionalized with an appropriate initiator, and then poly(this compound) brushes could be grown from the surface.

A key advantage of using a monomer like this compound for SIP is the potential for subsequent modification of the grafted polymer brushes. The propyl ester groups on the brushes could be hydrolyzed to carboxylic acid groups, creating a highly functional, pH-responsive surface. These carboxylic acid groups can then be used for further chemical reactions, such as the immobilization of biomolecules, metal ions, or other functional moieties.

The table below outlines the key features of the major SI-CRP techniques that could be employed for grafting poly(alkyl 4-vinylbenzoate) brushes.

SI-CRP TechniqueTypical Initiator/AgentKey ComponentsAdvantages
SI-ATRPAlkyl HalideMonomer, Copper Catalyst, LigandGood control over Mw and PDI, tolerant to many functional groups
S-RAFTChain Transfer Agent (e.g., dithioester)Monomer, Radical InitiatorWide range of applicable monomers, tolerant to many functional groups
SI-NMPAlkoxyamineMonomer, elevated temperaturesMetal-free system, simple initiation

This approach of combining surface-initiated polymerization with post-polymerization modification offers a versatile platform for the creation of advanced functional interfaces with tailored chemical and physical properties.

Macromolecular Engineering and Applications in Materials Science

Rational Design of Polymer Architectures with Tunable Properties

The ability to control the molecular weight, polydispersity, and architecture of polymers is crucial for fine-tuning their macroscopic properties. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the polymerization of vinyl monomers, including derivatives of 4-vinylbenzoic acid. researchgate.netmdpi.comcore.ac.uk These methods allow for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures of Poly(propyl 4-vinylbenzoate) with predictable molecular weights and narrow molecular weight distributions.

The properties of Poly(this compound) can be rationally tuned by manipulating its molecular architecture. For instance, the length of the polymer chains, the introduction of co-monomers, and the creation of block or graft structures can significantly influence its thermal stability, solubility, and mechanical properties. The ester group in this compound also provides a handle for post-polymerization modification, further expanding the range of accessible functionalities and properties. researchgate.net

Table 1: Controlled Radical Polymerization Techniques for Vinyl Monomers

Polymerization Technique Key Features Potential for Poly(this compound)
RAFT Polymerization Wide monomer scope, tolerance to various functional groups, control over molecular weight and architecture. researchgate.netmdpi.com High potential for synthesizing well-defined homopolymers and block copolymers with tunable properties. researchgate.net
ATRP Good control over polymerization, allows for synthesis of complex architectures. mdpi.com Applicable for achieving controlled polymerization, though catalyst removal can be a concern for some applications.

| NMP (Nitroxide-Mediated Polymerization) | Metal-free system, suitable for styrenic monomers. mdpi.com | Potentially applicable, given the styrenic nature of the vinylbenzoate monomer. |

Exploration of Poly(this compound) in Advanced Polymeric Materials

The unique chemical structure of Poly(this compound) makes it a promising candidate for a variety of advanced applications. The rigid aromatic backbone can impart desirable thermal and mechanical properties, while the propyl ester group can influence its solubility and interactions with other materials.

Polymeric binders play a critical role in the performance of battery electrodes by maintaining the integrity of the electrode structure during repeated charge-discharge cycles. While not directly studied for Poly(this compound), extensive research on the closely related Poly(4-vinylbenzoic acid) (P4VBA) provides strong evidence for its potential in this area. P4VBA has been investigated as a binder for silicon anodes in lithium-ion batteries and has shown significant advantages over conventional binders like polyvinylidene fluoride (PVDF). researchgate.netbobstech.com

The enhanced performance of P4VBA-based binders is attributed to the strong adhesion provided by the carboxyl groups to the silicon particles and the copper current collector. researchgate.net It is plausible that Poly(this compound), with its similar polymeric backbone, could also exhibit excellent binding properties. The propyl ester groups might offer advantages in terms of slurry processing with non-aqueous solvents and could potentially influence the electrochemical stability and ionic conductivity at the electrode-electrolyte interface. Further research is warranted to explore the direct application and performance of Poly(this compound) as a binder in energy storage devices.

Table 2: Comparison of Properties of P4VBA with Conventional Binders

Binder Key Advantages Key Disadvantages Relevance to Poly(this compound)
Poly(4-vinylbenzoic acid) (P4VBA) Strong adhesion, improved cycling stability for Si anodes. researchgate.net Limited solubility in common battery slurry solvents. The similar backbone suggests good adhesion properties for Poly(this compound). The propyl ester would improve solubility in organic solvents.
Polyvinylidene fluoride (PVDF) Good electrochemical stability. mdpi.com Weaker adhesion, use of toxic NMP solvent. mdpi.com Poly(this compound) could offer a more environmentally friendly alternative with potentially better adhesion.

| Carboxymethyl cellulose (CMC)/Styrene-butadiene rubber (SBR) | Water-based processing, good flexibility. | Lower oxidative stability compared to PVDF. | Poly(this compound) could offer a balance of good adhesion and processability in various solvents. |

Polymers with aromatic moieties are of great interest for applications in organic electronics and optoelectronics due to their potential for π-π stacking and charge transport. While direct studies on Poly(this compound) are lacking, research on related compounds such as methyl 4-vinylbenzoate suggests its potential in this field. Methyl 4-vinylbenzoate has been used in the synthesis of photoresponsive materials and copolymers with good membrane-forming abilities.

The aromatic rings in the backbone of Poly(this compound) could facilitate charge transport, making it a candidate for use as a dielectric layer or a host material in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The ability to tune the polymer's properties through controlled polymerization would be particularly advantageous in optimizing its performance for specific electronic or optoelectronic devices. Further investigation into the electrical and optical properties of Poly(this compound) is needed to fully assess its potential in this area.

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. rsc.orglongdom.orgnih.govrsc.orgresearchgate.net The development of such materials is a rapidly growing area of research with applications in drug delivery, sensors, and actuators.

While there is no specific research on responsive polymers derived solely from this compound, the versatility of the vinylbenzoate monomer makes it an excellent candidate for copolymerization with other functional monomers to create stimuli-responsive materials. For example, copolymerizing this compound with a temperature-responsive monomer like N-isopropylacrylamide (NIPAM) could lead to copolymers that exhibit a lower critical solution temperature (LCST), making them suitable for biomedical applications. longdom.org Similarly, copolymerization with pH-sensitive monomers could yield materials that respond to changes in acidity or basicity. The ability to create well-defined block copolymers through techniques like RAFT would allow for the precise design of responsive nanostructures such as micelles or vesicles. researchgate.net

The properties of Poly(this compound), such as its potential for good adhesion and film-forming capabilities, make it a candidate for applications in coatings, adhesives, and membranes. The related monomer, methyl 4-vinylbenzoate, has been identified as a component for polymer coatings and adhesives. chemicalbook.compolycil.co.uk The aromatic backbone of Poly(this compound) would likely contribute to the hardness and durability of a coating, while the propyl ester groups could enhance its adhesion to various substrates.

In the area of membranes, the ability to form robust films with controlled porosity is key. The copolymer of methyl 4-vinylbenzoate and (4-trimethylsilyl)styrene has been shown to form polyradicals with good membrane-forming ability. This suggests that copolymers of this compound could be engineered for specific membrane applications, such as gas separation or filtration, by tuning the chemical composition and morphology of the polymer.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.